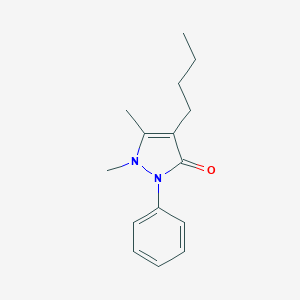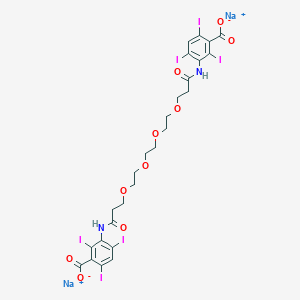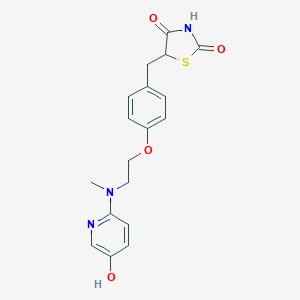
p-Hydroxy rosiglitazone
Übersicht
Beschreibung
P-Hydroxy rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione antidiabetic drug . Rosiglitazone is used to treat a type of diabetes mellitus called type 2 diabetes. It may be used alone or with other medicines such as metformin or sulfonylurea agents . Rosiglitazone is used together with a proper diet and exercise to help control blood sugar levels .
Synthesis Analysis
In a study, two structurally diverse novel glitazones were designed and synthesized for activation of central PGC-1α signaling through stimulation of PPAR-γ receptor . The designed two glitazones were synthesized and structurally analyzed .Chemical Reactions Analysis
Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone and p-Hydroxy rosiglitazone . In humans, CYP2C8 appears to have a major role in Rosiglitazone metabolism .Wissenschaftliche Forschungsanwendungen
Application in Alzheimer’s Disease Research
Specific Scientific Field
Neuroscience and Neurodegenerative Diseases
Summary of the Application
Rosiglitazone, the parent compound of 5-Hydroxy Rosiglitazone, has been explored for its potential to treat Alzheimer’s Disease (AD) through the modulation of Brain-Derived Neurotrophic Factor (BDNF) . This is due to the observed similarities in pathological hallmarks, molecular pathways, and comorbidity between AD and type 2 diabetes mellitus (T2DM) .
Methods of Application or Experimental Procedures
In cellular and rodent models of T2DM-associated cognitive decline and AD, Rosiglitazone has been reported to improve cognitive impairment and reverse AD-like pathology . Another study investigated the neuroprotective potential of Rosiglitazone embedded in a nanocarrier system on a Streptozotocin (STZ) induced mice model of AD .
Results or Outcomes
Although results from human clinical trials have not been promising, Rosiglitazone provided significant improvements in cellular and animal models of Alzheimer’s disease . The nano-formulated Rosiglitazone induced better neuroprotective efficacy than its free drug treatment on the animal model of AD .
Application in Cardiovascular Risk Research
Specific Scientific Field
Summary of the Application
Rosiglitazone has been studied for its effects on cardiovascular risk and mortality .
Methods of Application or Experimental Procedures
A systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality were conducted using multiple data sources and varying analytical approaches .
Results or Outcomes
The specific results or outcomes of this research are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.
Eigenschaften
IUPAC Name |
5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432067 | |
| Record name | p-Hydroxy rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxy rosiglitazone | |
CAS RN |
257883-22-0 | |
| Record name | p-Hydroxy rosiglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY ROSIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



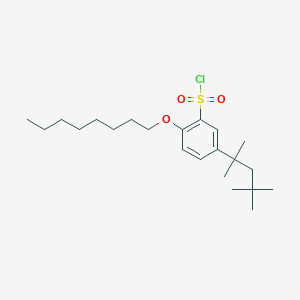







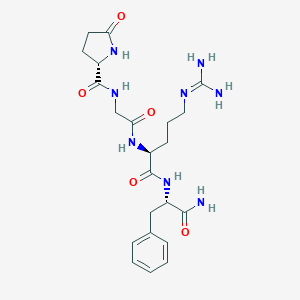

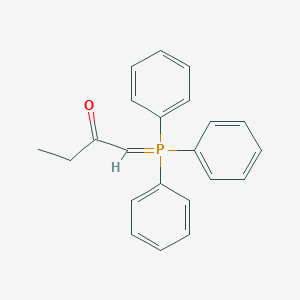
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
